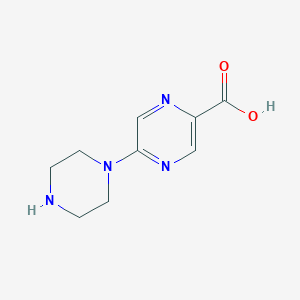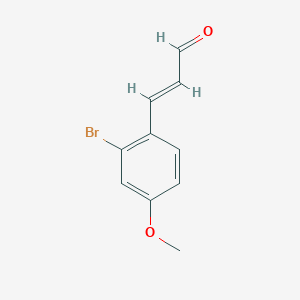
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)acrylaldehyde typically involves the bromination of 4-methoxyphenylacrylaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: 3-(2-Bromo-4-methoxyphenyl)acrylic acid.
Reduction: 3-(2-Bromo-4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)acrylaldehyde involves its interaction with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways . Additionally, the compound’s antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)acrylaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-(2-Methoxyphenyl)acrylaldehyde: Similar structure but without the bromine atom, leading to different chemical properties.
Windorphen: A selective Wnt/β-catenin signaling inhibitor with a similar acrylaldehyde moiety but different substituents.
Uniqueness
3-(2-Bromo-4-methoxyphenyl)acrylaldehyde is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical reactivity and potential biological activities. The bromine atom, in particular, enhances the compound’s ability to participate in substitution reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
(E)-3-(2-bromo-4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO2/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h2-7H,1H3/b3-2+ |
InChIキー |
WIRHMEXMOSVXDI-NSCUHMNNSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C/C=O)Br |
正規SMILES |
COC1=CC(=C(C=C1)C=CC=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)
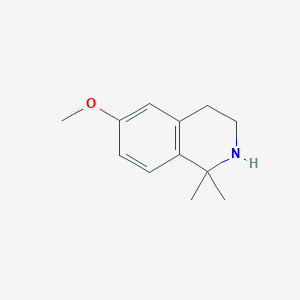
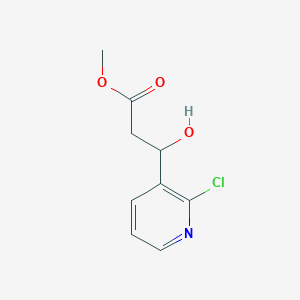
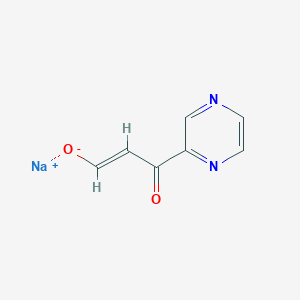

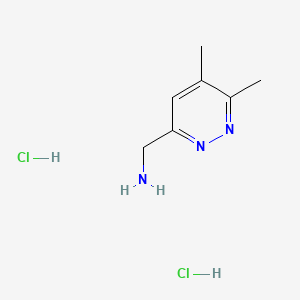

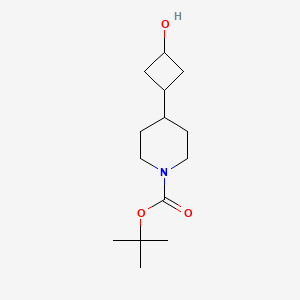

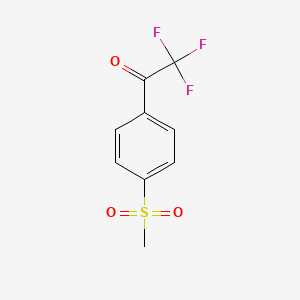
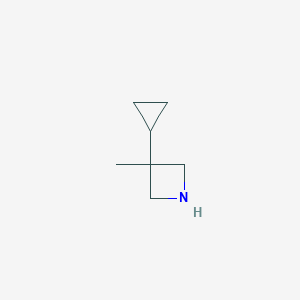
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)

